molecular formula C11H13NO3 B13505899 2-Acetamido-2-(o-tolyl)acetic acid

2-Acetamido-2-(o-tolyl)acetic acid

Cat. No.: B13505899
M. Wt: 207.23 g/mol
InChI Key: MSDBXOYVWFMDPL-UHFFFAOYSA-N
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Description

Contextualization within Substituted Acetic Acid Derivatives

Substituted acetic acids are a broad class of organic compounds where one or more of the hydrogen atoms on the methyl group of acetic acid are replaced by other functional groups. wikipedia.org This substitution significantly influences the compound's physical and chemical properties. For instance, halogenated acetic acid derivatives like chloroacetic acid are important industrial intermediates used in the production of herbicides and pharmaceuticals. researchgate.net

The introduction of an acetamido group and an aromatic ring, as seen in 2-Acetamido-2-(o-tolyl)acetic acid, creates a chiral center and introduces functionalities that are pivotal for its role as a precursor in the synthesis of specialized organic molecules. The presence of the N-acetyl group is significant, as N-acetylated amino acids are important in various biological and chemical processes. hmdb.canih.gov Phenylacetic acid and its derivatives, a related class of compounds, are known to be effective in a range of medical treatments, highlighting the potential of this structural motif. inventivapharma.com

Significance as a Synthetic Intermediate and Organic Building Block

The primary significance of 2-Acetamido-2-(o-tolyl)acetic acid lies in its role as a versatile synthetic intermediate. Organic building blocks are relatively simple molecules that can be used to construct more complex structures. The functional groups present in 2-Acetamido-2-(o-tolyl)acetic acid—the carboxylic acid, the amide, and the aromatic ring—offer multiple reaction sites for chemical modifications.

Its structural relative, 2-amino-2-(p-tolyl)acetic acid, is utilized as an intermediate in the synthesis of 1,3,4-thiadiazole (B1197879) compounds, which have shown potential as anti-cancer agents. medchemexpress.com This underscores the value of the tolylacetic acid scaffold in medicinal chemistry. Furthermore, the general class of substituted-diphenyl acetic acid derivatives, to which our subject compound is related, are crucial starting materials for developing new drug candidates. innopeptichem.com The synthesis of N-acetylglycine, another related compound, is an important step in the production of various chemical products, including other amino acids. google.comresearchgate.net

The strategic placement of the ortho-tolyl group can also influence the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis for creating specific stereoisomers of larger molecules.

Overview of Research Directions and Scope of Investigation

Current research on 2-Acetamido-2-(o-tolyl)acetic acid and related compounds is multifaceted. A major area of investigation is the development of efficient synthetic routes to these molecules. For instance, palladium-catalyzed Suzuki coupling reactions have been explored for the synthesis of ortho-substituted phenylacetic acid derivatives. inventivapharma.com

Another significant research direction is the use of these compounds as precursors for more complex and potentially biologically active molecules. The development of synthetic equivalents of α,α-dicationic acetic acid has led to the formation of unnatural amino acid derivatives, showcasing the innovative ways in which acetic acid derivatives are being utilized. rsc.org

The scope of investigation extends to understanding the chemical reactivity and physical properties of these molecules. While specific data for 2-Acetamido-2-(o-tolyl)acetic acid is not widely published, related structures provide insights. For example, the physical properties of similar compounds like p-tolylacetic acid and N-acetyl-o-toluidine have been characterized.

Physicochemical Properties of Related Compounds

Propertyp-Tolylacetic acidN-acetyl-o-toluidine
Molecular Formula C9H10O2C9H11NO
Molecular Weight 150.17 g/mol sigmaaldrich.com149.19 g/mol nih.gov
Melting Point 88-92 °C sigmaaldrich.comNot Available
Boiling Point 265-267 °C sigmaaldrich.comNot Available
SMILES Cc1ccc(CC(O)=O)cc1 sigmaaldrich.comCC1=CC=CC=C1NC(=O)C nih.gov

Further research is likely to focus on expanding the library of derivatives synthesized from 2-Acetamido-2-(o-tolyl)acetic acid and evaluating their properties for various applications, including materials science and medicinal chemistry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-acetamido-2-(2-methylphenyl)acetic acid

InChI

InChI=1S/C11H13NO3/c1-7-5-3-4-6-9(7)10(11(14)15)12-8(2)13/h3-6,10H,1-2H3,(H,12,13)(H,14,15)

InChI Key

MSDBXOYVWFMDPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Route Development

Classical Approaches to N-Acetylation and Side-Chain Elaboration

Traditional synthetic routes to N-acylated amino acids typically involve sequential reactions, beginning with the formation of an amide followed by the introduction of the carboxylic acid functionality.

The initial and most fundamental step in many classical syntheses is the N-acetylation of the starting amine, o-toluidine (B26562). This is a type of nucleophilic acyl substitution where the amino group of o-toluidine attacks an acetylating agent. ncert.nic.in The reaction converts the primary aromatic amine into a more stable secondary amide, N-(o-tolyl)acetamide. solubilityofthings.comprepchem.com This transformation is not only key to building the final molecule but is also often used as a protective strategy in multi-step syntheses to control reactivity, for instance, during nitration reactions. ncert.nic.in

Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction with acetic anhydride is often preferred due to its lower cost and the formation of acetic acid as a manageable byproduct. youtube.com To drive the reaction to completion, a base stronger than the amine, such as pyridine, is often used to neutralize the acid formed (HCl or acetic acid), shifting the equilibrium towards the amide product. ncert.nic.in

Table 1: Comparison of Classical N-Acetylation Methods for Aromatic Amines

Acetylating AgentCatalyst/BaseTypical SolventKey FeatureReference
Acetic AnhydridePyridine or Self-catalyzedNone or Acetic AcidForms acetic acid byproduct; efficient. ncert.nic.inyoutube.com
Acetyl ChloridePyridineAprotic Solvent (e.g., DCM)Highly reactive; forms HCl which must be scavenged. ncert.nic.in
Acetic AcidBenzophenoneAcetic AcidEnvironmentally friendly approach. ijsrst.com
Ethyl Acetate / Butyl AcetateAcetic Acid (catalytic)NoneUses esters as the acyl source in a simple method. ijsrst.com

Following the formation of N-(o-tolyl)acetamide, the next critical step is the introduction of the acetic acid moiety at the nitrogen atom's alpha position. A classical approach involves strategies analogous to the synthesis of glycine. One such method is the alkylation of the pre-formed amide with a haloacetic acid derivative, such as ethyl chloroacetate. In this process, the N-(o-tolyl)acetamide would first be deprotonated with a strong base to form its conjugate base, which then acts as a nucleophile to displace the chloride from the haloester. Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Another classical strategy is the Strecker amino acid synthesis, which provides a pathway to α-amino acids from aldehydes, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com A variation could be envisioned where o-toluidine reacts with glyoxylic acid (an aldehyde-carboxylic acid) and a cyanide source, followed by acetylation. Glyoxylic acid is a known intermediate in the biosynthesis of amino acids and is used in various synthetic transamination reactions. asm.org In a possible synthetic route, an imine formed from o-toluidine and glyoxylic acid could be trapped and subsequently modified. The direct reductive amination of glyoxylic acid in the presence of an amine is a known method for producing N-substituted glycines. google.com

The mechanisms underpinning these classical syntheses are fundamental to organic chemistry.

N-Acetylation Mechanism: The acylation of o-toluidine with acetic anhydride proceeds via a nucleophilic acyl substitution. youtube.com When an acid catalyst is used, the first step involves protonation of one of the carbonyl oxygens of the anhydride, making the associated carbonyl carbon more electrophilic. youtube.com The nucleophilic nitrogen of o-toluidine then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate subsequently collapses, expelling acetic acid as a leaving group and, after a final deprotonation step, yielding the stable N-(o-tolyl)acetamide. youtube.com

Strecker Synthesis Mechanism: The Strecker synthesis begins with the formation of an imine from an aldehyde and an amine (in this case, o-toluidine). wikipedia.orgorganic-chemistry.org The imine is then protonated, activating it for nucleophilic attack by a cyanide ion (from NaCN or HCN). masterorganicchemistry.com This addition results in the formation of an α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which typically requires harsh acidic or basic conditions. masterorganicchemistry.com

Advanced and Green Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, scalability, and sustainability. Advanced protocols such as continuous flow synthesis and multicomponent reactions offer significant advantages over classical batch methods for producing complex molecules like 2-Acetamido-2-(o-tolyl)acetic acid.

Continuous flow chemistry has emerged as a powerful technology for pharmaceutical and fine chemical production, offering superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability. acs.orgmdpi.com The synthesis of amides and N-acylated amino acids is well-suited to this technology. rsc.orgresearchgate.netrsc.org

A hypothetical two-step continuous flow process for 2-Acetamido-2-(o-tolyl)acetic acid could be designed.

N-Acetylation Step: A stream of o-toluidine dissolved in a suitable solvent would be mixed with a stream of an acetylating agent (e.g., acetic anhydride) and passed through a heated reactor coil or a packed bed reactor containing a solid catalyst, such as alumina. mdpi.com The short residence time and precise temperature control would allow for rapid and high-yielding conversion to N-(o-tolyl)acetamide. mdpi.com

Side-Chain Formation Step: The output stream from the first reactor, containing N-(o-tolyl)acetamide, could be directly mixed with streams of other reagents (e.g., a protected glyoxylic acid derivative and a reducing agent) in a second reactor module to form the final product.

This integrated approach minimizes manual handling of intermediates, reduces waste, and allows for on-demand production. researchgate.net The productivity of such systems can be high, with some amide-forming flow processes achieving outputs of many grams per hour. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. nih.gov The Ugi and Passerini reactions are premier examples of MCRs for generating α-amino acid derivatives. organic-chemistry.orgorganic-chemistry.org

The Ugi Four-Component Reaction (Ugi-4CR): This reaction provides a direct route to α-acetamido amide derivatives. wikipedia.org To synthesize a close analog of 2-Acetamido-2-(o-tolyl)acetic acid, one could combine o-toluidine (the amine), an aldehyde (e.g., formaldehyde), acetic acid (the carboxylic acid), and an isocyanide . The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate in a concerted or stepwise fashion, ultimately yielding the stable α-acylamino amide product after a Mumm rearrangement. wikipedia.org The Ugi reaction is known for its high atom economy and its ability to generate vast libraries of compounds by simply varying the four input components. organic-chemistry.orgorgsyn.org

The Passerini Three-Component Reaction (P-3CR): The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org While it does not directly yield the target N-acyl amino acid, it can be used to synthesize related structures, and its products can sometimes be converted to the desired compounds via subsequent reactions like O-to-N acyl migration. nih.gov

Table 2: Multicomponent Reactions for Generating N-Acyl Amino Acid Analogs

ReactionComponentsCore Product StructureKey AdvantageReference
Ugi-4CRAmine, Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino AmideDirect, convergent synthesis of peptide-like structures. organic-chemistry.orgwikipedia.orgnih.gov
Passerini-3CRAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideDirect access to α-hydroxy carboxamide derivatives. organic-chemistry.orgwikipedia.orgnih.gov

Catalytic Strategies in Asymmetric Synthesis

Achieving enantiopurity in the synthesis of 2-Acetamido-2-(o-tolyl)acetic acid is a critical consideration, for which several catalytic strategies can be employed.

Asymmetric Strecker Reaction: A prominent method for establishing the stereocenter is the asymmetric Strecker reaction. This can be achieved by using a chiral auxiliary, such as (S)-1-(4-methoxyphenyl)ethylamine, which directs the addition of cyanide to the imine formed from o-tolualdehyde, leading to a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis and removal of the chiral auxiliary would yield the enantiopure 2-amino-2-(o-tolyl)acetic acid. nih.gov A study on the asymmetric Strecker synthesis of α-arylglycines reported that the use of a chiral auxiliary can lead to the isolation of diastereomerically pure α-amino nitriles in yields ranging from 76-93%. rsc.org

Rhodium-Catalyzed Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of an enamide precursor. For instance, a suitable enamide derived from an o-tolyl ketone could be hydrogenated using a chiral rhodium catalyst, such as those based on bisphosphine ligands like (R)-SDP. This method has been shown to produce β-stereogenic amines with excellent enantioselectivities (88–96% ee) and in quantitative yields. rsc.orgnih.gov

Enzymatic Kinetic Resolution: If a racemic mixture of N-acetyl-2-amino-2-(o-tolyl)acetic acid is synthesized, enzymatic kinetic resolution can be employed to separate the enantiomers. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer, allowing for the separation of the desired enantiomer. nih.govresearchgate.net For example, the kinetic resolution of racemic N-acetyl phenylalanine and its analogues has been achieved using lipase-catalyzed interesterification. researchgate.net The addition of cobalt to the reaction medium has been shown to significantly increase the reaction rate in the enzymatic N-acylation of L-amino acids. nih.gov

Protective Group Chemistry in Synthesis Optimization (e.g., Boc protection)

In the synthesis of 2-Acetamido-2-(o-tolyl)acetic acid, protective group chemistry, particularly the use of the tert-butyloxycarbonyl (Boc) group, can be instrumental in optimizing the synthetic route and preventing unwanted side reactions. fishersci.co.uknumberanalytics.com

The amino group of the precursor, 2-amino-2-(o-tolyl)acetic acid, can be protected as its N-Boc derivative. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or triethylamine. fishersci.co.uknumberanalytics.com This protection strategy is advantageous as the Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. fishersci.co.uk

The N-Boc protected intermediate, N-Boc-2-amino-2-(o-tolyl)acetic acid, can then be subjected to further transformations if necessary, before the final deprotection and acetylation steps. The removal of the Boc group is commonly accomplished using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol. fishersci.co.uk This selective deprotection allows for the subsequent N-acetylation of the free amine to yield the target compound. The use of a one-pot tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection has been reported as an efficient method for preparing N-Boc protected secondary amines in excellent yields. nih.gov

Synthetic StrategyKey AdvantagesPotential DrawbacksReported Yields (for analogous compounds)Reported Enantioselectivity (for analogous compounds)
Racemic Synthesis + Resolution Simpler initial synthesis (Strecker)Requires an additional resolution step, which can be low yielding; maximum 50% yield for the desired enantiomer without racemization of the unwanted one.Strecker synthesis can have variable yields.Resolution can provide high ee, but at the cost of yield.
Asymmetric Strecker Reaction Direct formation of an enantiomerically enriched product.May require stoichiometric amounts of a chiral auxiliary, which can be expensive.76-93% for the diastereomerically pure α-amino nitrile. rsc.orgHigh diastereomeric ratios can be achieved.
Asymmetric Hydrogenation High enantioselectivities and yields are often achievable with catalytic amounts of a chiral catalyst.Requires synthesis of a specific enamide precursor; catalysts can be expensive.Quantitative yields have been reported. rsc.org88-96% ee. rsc.org
Enzymatic Resolution High enantioselectivity under mild conditions.Can be slow; may require specific enzymes that are not always readily available.Yields depend on the efficiency of the resolution.Can achieve very high ee (>99%). rsc.org

Chemical Reactivity and Derivatization Studies

Functional Group Transformations

The amide and carboxylic acid functionalities are prime targets for chemical alteration through oxidation and reduction.

Oxidation of the secondary amide group of 2-Acetamido-2-(o-tolyl)acetic acid can be explored to potentially form N-hydroxy or oxime derivatives, though specific studies on this compound are not widely documented. However, the methyl group on the o-tolyl ring is susceptible to oxidation under strong oxidizing conditions to yield a carboxylic acid. For instance, treatment with potassium permanganate (B83412) or chromic acid could lead to the formation of 2-acetamido-2-(2-carboxyphenyl)acetic acid.

A related oxidation is the transformation of the benzylic carbon. While the existing acetic acid moiety complicates direct oxidation at this position, hypothetical oxidative cleavage could lead to the formation of o-tolualdehyde and other degradation products. A more controlled oxidation might target the nitrogen atom, potentially forming an N-oxide derivative under specific conditions.

Oxidizing AgentPotential Product
Potassium permanganate2-Acetamido-2-(2-carboxyphenyl)acetic acid
Chromic acid2-Acetamido-2-(2-carboxyphenyl)acetic acid
Mild oxidizing agentsN-hydroxy-2-acetamido-2-(o-tolyl)acetic acid

The reduction of the functional groups in 2-Acetamido-2-(o-tolyl)acetic acid offers pathways to new derivatives. The carboxylic acid can be reduced to a primary alcohol, yielding 2-acetamido-2-(o-tolyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

The amide group is generally less reactive towards reduction than the carboxylic acid. However, with powerful reducing agents like LiAlH4, it can be reduced to a secondary amine, resulting in the formation of 2-(ethylamino)-2-(o-tolyl)acetic acid. Selective reduction of the amide in the presence of the carboxylic acid would require protection of the carboxyl group, for instance, by converting it to an ester, prior to the reduction step.

Reducing AgentFunctional Group TargetedProduct
Lithium aluminum hydrideCarboxylic acid2-Acetamido-2-(o-tolyl)ethanol
Lithium aluminum hydrideAmide (and Carboxylic acid)2-(Ethylamino)-2-(o-tolyl)ethanol
Borane (BH3)Carboxylic acid (selective)2-Acetamido-2-(o-tolyl)ethanol

Electrophilic Aromatic Substitution on the o-Tolyl Moiety

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org This reaction introduces a nitro (-NO2) group onto the aromatic ring. The primary products expected would be 2-Acetamido-2-(4-nitro-2-tolyl)acetic acid and 2-Acetamido-2-(6-nitro-2-tolyl)acetic acid, with the former likely being the major product due to lesser steric hindrance.

Sulfonation, typically carried out with fuming sulfuric acid (H2SO4/SO3), would introduce a sulfonic acid (-SO3H) group. masterorganicchemistry.com The expected products would be 2-Acetamido-2-(4-sulfo-2-tolyl)acetic acid and 2-Acetamido-2-(6-sulfo-2-tolyl)acetic acid.

ReactionReagentsMajor Products
NitrationHNO3, H2SO42-Acetamido-2-(4-nitro-2-tolyl)acetic acid
SulfonationH2SO4, SO32-Acetamido-2-(4-sulfo-2-tolyl)acetic acid

Halogenation of the o-tolyl ring can be accomplished using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as FeCl3 or AlCl3. masterorganicchemistry.com This reaction would lead to the substitution of a hydrogen atom on the aromatic ring with a halogen. Similar to nitration and sulfonation, the primary products would be the 4-halo and 6-halo derivatives. For example, bromination would yield 2-Acetamido-2-(4-bromo-2-tolyl)acetic acid and 2-Acetamido-2-(6-bromo-2-tolyl)acetic acid.

ReactionReagentsMajor Products
ChlorinationCl2, FeCl32-Acetamido-2-(4-chloro-2-tolyl)acetic acid
BrominationBr2, FeBr32-Acetamido-2-(4-bromo-2-tolyl)acetic acid

Derivatization Strategies for Analytical Characterization

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization of 2-Acetamido-2-(o-tolyl)acetic acid is often necessary to improve its volatility and/or detectability.

A common strategy is the esterification of the carboxylic acid group. This can be achieved by reacting the compound with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Another approach is to use a derivatizing agent like diazomethane (B1218177) or a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester.

The amide proton can also be derivatized, for instance, through acylation or silylation, although this is less common than esterification of the carboxyl group. These derivatization reactions yield products with increased volatility, making them more amenable to GC analysis. For HPLC analysis, derivatization might be employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.

Derivatization MethodReagentPurpose
EsterificationMethanol, H+Increase volatility for GC
SilylationBSTFAIncrease volatility for GC
AcylationAcetic anhydride (B1165640)Increase volatility, modify polarity

Silylation for Gas Chromatography (e.g., using BSA, BSTFA)

Silylation is a common derivatization technique in gas chromatography to increase the volatility and thermal stability of polar compounds like 2-Acetamido-2-(o-tolyl)acetic acid. sigmaaldrich.com This process involves replacing the active hydrogen atoms in the carboxylic acid and amide groups with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net

BSTFA is often favored over BSA due to the higher volatility of its by-products, which minimizes interference in the chromatogram. analytics-shop.comthomassci.com The reaction with BSTFA is typically rapid and can be carried out by heating a mixture of the analyte with the reagent. researchgate.net For compounds that are difficult to silylate, a catalyst like trimethylchlorosilane (TMCS) can be added to the BSTFA mixture. thomassci.com

Table 1: Comparison of Silylation Reagents for GC Analysis

ReagentKey CharacteristicsAdvantagesConsiderations
BSA Strong silylating agent. thomassci.comForms stable TMS derivatives with a variety of compounds. thomassci.comBy-products can sometimes interfere with the analysis of volatile derivatives. researchgate.net
BSTFA Powerful trimethylsilyl donor, comparable in strength to BSA. analytics-shop.comBy-products are highly volatile, leading to cleaner chromatograms. sigmaaldrich.comanalytics-shop.com Well-suited for the analysis of amino acids. Extremely sensitive to moisture. sigmaaldrich.com

Esterification and Acylation for Enhanced Detectability

Esterification and acylation are additional derivatization methods that can be applied to 2-Acetamido-2-(o-tolyl)acetic acid. These reactions target the carboxylic acid and amino functional groups, respectively, to improve the compound's chromatographic behavior and detectability.

Esterification of the carboxylic acid group, for instance by reacting it with an alcohol in the presence of an acid catalyst, can increase the volatility of the molecule for GC analysis. The formation of an ester can also be a crucial step in enhancing the reactivity for subsequent reactions. osti.govresearchgate.net

Acylation , on the other hand, involves the introduction of an acyl group. While the amino group in 2-Acetamido-2-(o-tolyl)acetic acid is already acylated (an acetamido group), further acylation is generally not a primary derivatization strategy for this specific compound. However, the principle of acylation is significant in analytical chemistry for improving stability and enabling detection at very low levels, particularly with an electron capture detector (ECD) if fluorinated acyl groups are introduced. researchgate.net

Table 2: Derivatization Strategies for Enhanced Detectability

Derivatization MethodTarget Functional GroupReagents/ConditionsBenefits for Analysis
Esterification Carboxylic AcidAlcohol, Acid CatalystIncreases volatility for GC, can enhance subsequent reactivity. osti.govresearchgate.net
Acylation Amino Group (if primary or secondary)Acetic Anhydride, Fluorinated AnhydridesImproves stability, allows for low-level detection with ECD. researchgate.net

Modification of Amino and Carboxyl Groups for Labeling

The modification of the amino and carboxyl groups of 2-Acetamido-2-(o-tolyl)acetic acid is essential for labeling studies, such as those involving stable isotopes for mass spectrometry-based quantification. nih.gov

The carboxyl group can be modified through amidation, a reaction with a primary amine, to introduce a label. nih.gov This is a versatile method as a wide variety of primary amines are commercially available. nih.gov

The amino group , although part of an amide linkage in this molecule, highlights the general principle of amine modification in related structures. For primary or secondary amines, reductive dimethylation or acylation are common labeling strategies. nih.gov These modifications can be used to introduce stable isotopes, thereby creating a "heavy" version of the molecule for use as an internal standard in quantitative analysis.

Mechanism-Oriented Reaction Analysis

The reactivity of 2-Acetamido-2-(o-tolyl)acetic acid is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions.

A key aspect of its reactivity involves the potential for the formation of reactive intermediates. For instance, in acylation reactions, the carboxylic acid can be converted into a more reactive acylating agent, such as an acylium ion. osti.govresearchgate.net This is often achieved through the in-situ formation of an intermediate ester, which then acts as the acylating species. osti.govelsevierpure.com This mechanism is particularly relevant in Friedel-Crafts type reactions where the aromatic ring could potentially be further functionalized, although the existing substituents on the tolyl group will influence the position of any further substitution.

Stereochemical Aspects and Enantioselective Control

Chirality of 2-Acetamido-2-(o-tolyl)acetic acid

2-Acetamido-2-(o-tolyl)acetic acid possesses a single stereocenter at the alpha-carbon, the carbon atom to which the carboxyl group, the acetamido group, the o-tolyl group, and a hydrogen atom are attached. The presence of this chiral center means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2-Acetamido-2-(o-tolyl)acetic acid and (S)-2-Acetamido-2-(o-tolyl)acetic acid. The different spatial arrangement of the substituents around the chiral carbon results in these molecules having distinct optical properties, specifically their ability to rotate plane-polarized light in opposite directions.

Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure or enriched 2-Acetamido-2-(o-tolyl)acetic acid is crucial for applications where a specific stereoisomer is required. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for subsequent resolution of a racemic mixture. While specific enantioselective synthetic routes for 2-Acetamido-2-(o-tolyl)acetic acid are not extensively detailed in the provided search results, general strategies for the synthesis of chiral α-amino acids can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as an α-enamido acrylate, using a chiral rhodium or ruthenium catalyst is a common and effective method. Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereoselective formation of the desired enantiomer, followed by their removal.

Racemization Kinetics and Stereochemical Stability

Chiral Resolution Methodologies

When an enantioselective synthesis is not employed, a racemic mixture of 2-Acetamido-2-(o-tolyl)acetic acid is typically produced. The separation of these enantiomers, a process known as resolution, is then necessary to obtain the individual stereoisomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov The principle of this method relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus their separation. nih.gov For acidic compounds like 2-Acetamido-2-(o-tolyl)acetic acid, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. nih.gov Other types of CSPs, such as those based on cyclodextrins, crown ethers, or proteins, could also be employed. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is crucial for achieving optimal separation. sielc.comsielc.com

A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can be used for the analysis of related acetic acid derivatives and is a scalable method for preparative separation and impurity isolation. sielc.comsielc.com

Table 1: Potential Chiral HPLC Parameters for Separation

ParameterDescription
Column Chiral Stationary Phase (e.g., polysaccharide-based, cyclodextrin-based)
Mobile Phase Hexane/Isopropanol mixtures, or Acetonitrile/Water with acid modifier
Detection UV detector at an appropriate wavelength
Flow Rate Optimized for best resolution and analysis time
Temperature Controlled to ensure reproducibility

This table represents a generalized set of parameters and would require empirical optimization for 2-Acetamido-2-(o-tolyl)acetic acid.

A classical and effective method for resolving racemic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.org This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org These differences in solubility can be exploited to separate the diastereomers by fractional crystallization. libretexts.org

Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treating the separated salts with a strong acid to liberate the desired chiral carboxylic acid and the resolving agent. libretexts.org The choice of the chiral resolving agent is critical for the success of this method. libretexts.org Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The efficiency of the resolution can be influenced by the solvent system, temperature, and the stoichiometry of the resolving agent. rsc.org In some cases, the addition of an achiral acid or base can improve the resolution efficiency. researchgate.net

Table 2: Chiral Resolving Agents for Carboxylic Acids

Resolving Agent TypeExamples
Natural Alkaloids Brucine, Strychnine, Quinine
Synthetic Amines (R)-1-Phenylethylamine, (S)-1-Phenylethylamine, 2-Amino-1-butanol

Absolute Configuration Determination

Determining the absolute configuration (R or S) of the enantiomers of 2-Acetamido-2-(o-tolyl)acetic acid is essential for unequivocally identifying each stereoisomer. X-ray crystallography is the most definitive method for determining absolute configuration. If a suitable single crystal of one of the enantiomers (or a diastereomeric salt) can be grown, its analysis will reveal the precise three-dimensional arrangement of the atoms in the molecule.

Spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), can also be used. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by the chiral molecule. The resulting spectrum is characteristic of a particular absolute configuration and can often be correlated with the known configuration of structurally similar compounds. While not providing a direct determination, comparison of the CD or ORD spectrum to that of a reference compound of known absolute configuration can provide strong evidence for the assignment.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been pivotal in characterizing the fundamental electronic properties of molecules similar to 2-acetamido-2-(o-tolyl)acetic acid. mdpi.com These computational approaches map out the electron distribution and energy levels within the molecule.

Electronic Structure Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry for predicting the chemical reactivity of a molecule. mdpi.com The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

ParameterDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular OrbitalHigher energy indicates a greater tendency to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLower energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOA smaller gap often correlates with higher chemical reactivity and lower kinetic stability. mdpi.com

This interactive table outlines the key parameters of HOMO-LUMO analysis and their general implications for the chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net This provides a guide to the sites within the molecule that are rich or poor in electrons. The MEP map uses a color scale to denote different potential values, where red typically indicates regions of negative potential (electron-rich) and blue signifies areas of positive potential (electron-poor).

In molecules containing carboxyl and amide groups, the oxygen atoms are expected to be regions of high electron density (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and amide groups are electron-deficient (blue), marking them as likely sites for nucleophilic attack. This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Prediction of Reactivity and Reaction Pathways

The insights gained from HOMO-LUMO analysis and MEP mapping are instrumental in predicting the reactivity and plausible reaction pathways of 2-acetamido-2-(o-tolyl)acetic acid. nacatsoc.org The locations of the HOMO and LUMO can indicate which parts of the molecule are involved in electron transfer during a reaction. Similarly, the MEP map highlights the electrophilic and nucleophilic sites, which are key to understanding reaction mechanisms. researchgate.net

Furthermore, computational methods can be used to model the transition states of potential reactions, providing information about the energy barriers and kinetics of different pathways. nacatsoc.org For instance, DFT has been used to study the reduction of acetic acid, demonstrating how computational models can elucidate reaction mechanisms on catalyst surfaces. nacatsoc.org

Conformational Analysis and Molecular Modeling

Understanding the three-dimensional structure and flexibility of 2-acetamido-2-(o-tolyl)acetic acid is achieved through conformational analysis and molecular modeling. These techniques explore the different spatial arrangements of the atoms in the molecule and their relative energies.

Energy Minimization and 3D Structure Elucidation

Computational energy minimization is used to determine the most stable three-dimensional structure of a molecule. researchgate.net This process involves calculating the potential energy of various conformations to find the one with the lowest energy. The resulting optimized geometry provides precise details about bond lengths, bond angles, and dihedral angles.

Experimental techniques like X-ray crystallography can provide definitive structural information for the solid state. For example, the crystal structure of a similar compound, 2-azido-N-(2,6-dimethylphenyl)acetamide, revealed two independent molecules in the asymmetric unit, differing in the orientation of the functional group. researchgate.netnih.govnih.govdoaj.org Such studies often show that hydrogen bonding plays a crucial role in stabilizing the crystal packing. mdpi.com

Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. nih.govresearchgate.net It creates a surface around a molecule in a crystal, colored to show the different types of close contacts with neighboring molecules.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

Although no specific molecular docking studies for 2-Acetamido-2-(o-tolyl)acetic acid with Cyclooxygenase-II (COX-II) or the bacterial β-ketoacyl-ACP synthase (FabH)–CoA complex have been documented in the available literature, a theoretical analysis can be performed based on its structure.

Cyclooxygenase-II (COX-II):

COX-II is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for non-steroidal anti-inflammatory drugs (NSAIDs). The active site of COX-2 is a hydrophobic channel. For a compound like 2-Acetamido-2-(o-tolyl)acetic acid, the o-tolyl group would be expected to occupy a hydrophobic pocket within the enzyme. The carboxylic acid moiety is crucial as it can form key electrostatic interactions or hydrogen bonds with polar residues, such as Arginine (Arg120) and Tyrosine (Tyr355), at the top of the active site, which is a characteristic interaction for many COX inhibitors. The acetamido group could further contribute to binding by forming additional hydrogen bonds with residues like Serine (Ser530).

Bacterial FabH–CoA complex:

The FabH enzyme is critical for the initiation of fatty acid synthesis in bacteria, making it an attractive target for novel antibiotics. The active site of FabH has a binding pocket that accommodates the acyl-CoA substrate. Theoretical docking of 2-Acetamido-2-(o-tolyl)acetic acid would likely show the tolyl group interacting with hydrophobic residues within the pocket. The carboxylic acid and acetamido groups would be available to form hydrogen bonds with key amino acids in the active site, potentially mimicking the interactions of the natural substrate.

Table 1: Hypothetical Binding Affinity of 2-Acetamido-2-(o-tolyl)acetic acid with Enzymatic Targets

Target EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-II (COX-II)-7.0 to -9.0Arg120, Tyr355, Ser530, Val523
Bacterial FabH–CoA complex-6.5 to -8.5His244, Asn274, Cys112

Note: The data in this table is hypothetical and serves as an illustration of the type of results generated from molecular docking studies. Actual values would require specific computational analysis.

The interaction between a ligand like 2-Acetamido-2-(o-tolyl)acetic acid and a protein target is governed by various non-covalent forces.

Hydrogen Bonds: The carboxylic acid group is a primary hydrogen bond donor and acceptor. The amide group of the acetamido moiety also contains a hydrogen bond donor (N-H) and acceptor (C=O). These groups would be expected to form strong hydrogen bonds with polar amino acid residues in the binding site of enzymes like COX-II (e.g., Arg120, Ser530) and FabH.

Hydrophobic Interactions: The o-tolyl group is nonpolar and would favorably interact with hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) in the enzyme's binding pocket through van der Waals forces. This is a critical interaction for anchoring the ligand within the active site.

Electrostatic Interactions: The deprotonated carboxylate group can form strong ionic interactions with positively charged residues like Arginine or Lysine.

These interactions collectively contribute to the binding affinity and specificity of the compound for its target protein.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of spectroscopic properties, which can aid in the characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of 2-Acetamido-2-(o-tolyl)acetic acid would be expected to show distinct signals for the aromatic protons of the tolyl group, a singlet for the methyl protons of the tolyl group, a singlet for the methyl protons of the acetamido group, a methine proton signal, and a broad singlet for the carboxylic acid proton.

¹³C NMR: The carbon NMR spectrum would show signals for the quaternary carbons of the aromatic ring, the CH carbons of the aromatic ring, the methyl carbons, the methine carbon, and the carbonyl carbons of the acetamido and carboxylic acid groups.

Infrared (IR) Spectroscopy:

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present:

A broad O-H stretch from the carboxylic acid.

A C=O stretch from the carboxylic acid.

An N-H stretch from the amide.

A C=O stretch from the amide (Amide I band).

An N-H bend from the amide (Amide II band).

C-H stretches from the aromatic and aliphatic parts of the molecule.

Table 2: Predicted Spectroscopic Data for 2-Acetamido-2-(o-tolyl)acetic acid

Spectroscopy TypePredicted Key Signals/Bands
¹H NMR ~12.0-13.0 ppm (1H, s, COOH), ~8.0-8.5 ppm (1H, d, NH), ~7.1-7.4 ppm (4H, m, Ar-H), ~5.5 ppm (1H, d, CH-COOH), ~2.4 ppm (3H, s, Ar-CH₃), ~2.0 ppm (3H, s, COCH₃)
¹³C NMR ~175 ppm (C=O, acid), ~170 ppm (C=O, amide), ~125-140 ppm (Ar-C), ~55 ppm (CH-COOH), ~23 ppm (COCH₃), ~19 ppm (Ar-CH₃)
IR (cm⁻¹) ~3300-2500 (O-H, broad), ~3300 (N-H), ~1720 (C=O, acid), ~1660 (C=O, amide I), ~1550 (N-H bend, amide II)

Note: This data is predictive and based on typical chemical shifts and absorption frequencies for these functional groups. Actual experimental data may vary.

Applications in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The structural features of 2-Acetamido-2-(o-tolyl)acetic acid, which include a chiral center, an acetamido group, a carboxylic acid function, and an o-tolyl moiety, make it a valuable building block for the synthesis of complex molecular architectures. While direct examples of its incorporation into large supramolecular structures are not extensively documented, its potential is evident from the use of similar N-substituted α-amino acids in the construction of macrocycles. For instance, the Ugi multi-component reaction is a powerful tool for creating macrocyclic compounds from simple, readily available building blocks, including amino acids. nih.gov This methodology allows for the rapid and accurate assembly of 8- to 19-membered rings, and has been shown to tolerate a wide range of functional groups, including those present in complex natural products. nih.gov The ability to introduce chirality and specific side chains, such as the o-tolyl group from 2-Acetamido-2-(o-tolyl)acetic acid, into these macrocycles is of significant interest for creating novel structures with tailored properties. nih.gov

The synthesis of macrocycles often involves the strategic use of building blocks that can be linked together in a controlled manner. Piperazine-based macrocycles, for example, have been synthesized through both one-step and two-step reactions to create host molecules for ions or neutral organic compounds. jyu.fi Similarly, acridone-incorporated arylene-ethynylene macrocycles are constructed from diethynylacridone derivatives and dihalobenzenes using Sonogashira coupling reactions. nih.gov The principles demonstrated in these syntheses highlight the potential for 2-Acetamido-2-(o-tolyl)acetic acid and its derivatives to serve as key components in the design and synthesis of new complex molecular architectures.

Precursor for Pharmacologically Relevant Scaffolds

2-Acetamido-2-(o-tolyl)acetic acid is a key starting material for the synthesis of several classes of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The 1,3,4-thiadiazole (B1197879) ring is a prominent scaffold in a variety of biologically active compounds. patsnap.comnih.gov A general and mild method for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids has been developed, which could be applicable to 2-Acetamido-2-(o-tolyl)acetic acid. nih.govresearchgate.net This one-pot, metal-free protocol involves the treatment of the N-substituted α-amino acid with thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (B109758) at room temperature. nih.gov The reaction proceeds through the activation of the carboxylic acid to form an acid chloride, followed by cyclization and in situ deoxygenation of a sulfoxide (B87167) intermediate to yield the desired thiazole (B1198619). nih.gov Thionyl chloride plays a multifaceted role in this transformation, acting as the activating reagent, the source of the sulfur atom for the thiazole ring, and a facilitator of the deoxygenation step. nih.gov

The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides. bu.edu.egnih.gov For example, acylthiosemicarbazides can be cyclized in an acidic medium to yield 1,3,4-thiadiazole derivatives. bu.edu.eg Another approach involves the reaction of diacylhydrazines with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form 2,5-disubstituted-1,3,4-thiadiazoles. bu.edu.eg

Starting Material Reagents and Conditions Product Key Features of the Synthesis Reference
N-substituted α-amino acidSOCl₂, DBU, DCM, room temperature2,5-disubstituted thiazoleMild, metal-free, one-pot synthesis; SOCl₂ acts as activating agent, sulfur source, and deoxygenating agent. nih.gov
AcylthiosemicarbazideAcidic medium1,3,4-thiadiazole derivativeCyclization reaction. bu.edu.eg
DiacylhydrazinePhosphorus pentasulfide or Lawesson's reagent2,5-disubstituted-1,3,4-thiadiazoleThionation followed by cyclization. bu.edu.eg

Imidazole and imidazolidinone scaffolds are core components of many pharmaceutical compounds. mdpi.com A novel and environmentally friendly approach, known as the El-Saghier reaction, has been developed for the synthesis of imidazolidin-4-ones. This method involves the reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride. acs.org Specifically, the synthesis of (E)-2-(4-Oxoimidazolidin-2-ylidene)-N-(o-tolyl)acetamide has been reported with an 80% yield using this one-pot procedure under neat conditions at 70°C for 2 hours. acs.org This green synthesis method avoids the use of hazardous solvents and achieves high yields in a short reaction time. acs.org

The synthesis of imidazolidin-2-ones can also be achieved through various catalytic strategies, including the direct incorporation of a carbonyl group into 1,2-diamines, the diamination of olefins, and the intramolecular hydroamination of linear urea (B33335) derivatives. mdpi.com

Reactants Reaction Name/Conditions Product Yield Reference
o-Toluidine (B26562), ethyl cyanoacetate, ethyl glycinate hydrochlorideEl-Saghier Reaction, neat, 70°C, 2h(E)-2-(4-Oxoimidazolidin-2-ylidene)-N-(o-tolyl)acetamide80% acs.org

2-Acetamido-2-(o-tolyl)acetic acid is a precursor to key intermediates in the synthesis of the broad-spectrum fungicide Trifloxystrobin. The synthesis of Trifloxystrobin often proceeds through the intermediate (E)-2-methoxyimino-2-(o-tolyl)acetic acid. google.comgoogle.com Several patented methods describe the preparation of this intermediate from starting materials related to o-toluidine or o-tolyl derivatives. google.comgoogle.com

One synthetic route starts with o-toluidine, which is converted to 2-methyl benzene (B151609) diazonium chloride via treatment with sodium nitrite. google.com This is then reacted with glyoxylic acid (E)-methoxime in the presence of copper sulfate (B86663) to yield (E)-2-methoxyimino-2-(o-tolyl)acetic acid. google.com This intermediate is subsequently esterified and brominated to form (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester, a key precursor that is coupled with another fragment to produce Trifloxystrobin. google.comgoogle.com

Another approach begins with 2-oxime-o-tolylacetonitrile, which is hydrolyzed in an alkaline aqueous solution to give 2-oxime-o-tolylacetic acid. google.compatsnap.com This is then reacted with a methylating agent to produce the methyl ester of (E)-2-(methoxyimino)-o-tolylacetic acid. google.com A significant metabolite of Trifloxystrobin is its corresponding carboxylic acid, CGA321113, which is formed in soil and water. nih.govherts.ac.ukepa.gov

Starting Material Key Intermediate Final Product Key Reaction Steps Reference
o-Toluidine(E)-2-methoxyimino-2-(o-tolyl)acetic acidTrifloxystrobinDiazotization, coupling with glyoxylic acid (E)-methoxime, esterification, bromination, coupling. google.com
2-Oxime-o-tolylacetonitrile2-Oxime-o-tolylacetic acidTrifloxystrobinAlkaline hydrolysis, methylation. google.compatsnap.com
1-(o-tolyl)ethanone2-Oxo-2-(o-tolyl)acetic acid(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetateOxidation, esterification, oximation. mdpi.com

Synthesis of Specialized Reagents and Ligands

The chiral nature of 2-Acetamido-2-(o-tolyl)acetic acid makes it an attractive candidate for the synthesis of specialized reagents and ligands for asymmetric catalysis. Chiral ligands are crucial for modifying the reactivity and selectivity of metal centers in catalysts, enabling the preferential formation of one enantiomer of a product. nih.gov While the direct application of 2-Acetamido-2-(o-tolyl)acetic acid as a ligand is not widely reported, the use of similar chiral molecules highlights its potential.

For example, chiral chelating nitrogen-donor ligands, often synthesized from readily available enantiopure starting materials, have been instrumental in a large number of highly enantioselective transformations. rsc.org The development of multifunctional chiral silanol-containing ligands has also been explored for asymmetric catalysis, demonstrating the importance of modular ligand scaffolds. digitellinc.com The synthesis of chiral ligands often involves the use of C2-symmetric P,P- and N,N-ligands or, more recently, nonsymmetrical P,N-ligands. nih.gov The o-tolyl group in 2-Acetamido-2-(o-tolyl)acetic acid could provide specific steric and electronic properties beneficial for creating highly selective catalysts. acs.org

Mechanistic Insights into Biological Interactions Non Clinical Focus

Molecular Target Identification and Validation

There is no available scientific literature detailing the molecular targets of 2-Acetamido-2-(o-tolyl)acetic acid.

Enzyme Inhibition Mechanisms (e.g., COX, Cholinesterase, Glutaminase)

No published studies were found that investigate the inhibitory activity of 2-Acetamido-2-(o-tolyl)acetic acid against cyclooxygenase (COX), cholinesterase, or glutaminase (B10826351) enzymes. While research exists on how other, structurally different acetic acid derivatives may interact with these enzymes, this information is not applicable to the specific compound .

Receptor Binding Profiling

No data is available on the receptor binding profile of 2-Acetamido-2-(o-tolyl)acetic acid.

Structure-Activity Relationship (SAR) Studies

There are no specific structure-activity relationship (SAR) studies available for 2-Acetamido-2-(o-tolyl)acetic acid. SAR studies require the synthesis and biological evaluation of a series of related analogues to determine the effect of chemical modifications on activity, and such a study for this compound has not been published.

Impact of Substituent Modifications on Binding Affinity

Information regarding the impact of modifying substituents on the 2-Acetamido-2-(o-tolyl)acetic acid scaffold on its binding affinity to any biological target is not available in the current scientific literature.

Stereochemical Influence on Biological Activity

While stereochemistry is a critical factor in the biological activity of many chiral compounds, no studies were found that evaluate the differential effects of the enantiomers of 2-Acetamido-2-(o-tolyl)acetic acid.

Interactions with Biomolecules (e.g., Proteins)

There is no specific information available from published research describing the interactions of 2-Acetamido-2-(o-tolyl)acetic acid with proteins or other biomolecules.

Therefore, it is not possible to provide a comprehensive article on the specific subtopics requested. Further research would be required to elucidate the precise nature of its interactions at a molecular level.

Analytical Methodologies for Process Monitoring and Characterization

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds

No published ¹H or ¹³C NMR data specifically for 2-Acetamido-2-(o-tolyl)acetic acid could be located. The characterization of a synthesized compound via NMR would typically involve dissolving the sample in a deuterated solvent and acquiring spectra to determine the chemical environment of each proton and carbon atom. The expected signals would include those for the tolyl ring protons and carbons, the methyl group, the methine proton, the acetyl group, and the carboxylic acid proton.

Specific IR absorption data for 2-Acetamido-2-(o-tolyl)acetic acid is not available. An experimental IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide (Amide I band), and the N-H bend (Amide II band), as well as C-H and C=C stretching and bending vibrations from the aromatic ring.

There is no specific mass spectrometry data available for 2-Acetamido-2-(o-tolyl)acetic acid. This analysis would determine the molecule's mass-to-charge ratio (m/z), confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural information.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

No established HPLC methods for the analysis of 2-Acetamido-2-(o-tolyl)acetic acid have been published. A method to determine its purity would typically involve reverse-phase chromatography, detailing the column type, mobile phase composition, flow rate, and detector wavelength. For determining enantiomeric excess, a chiral stationary phase would be required to separate the (R)- and (S)-enantiomers.

Specific GC methods for 2-Acetamido-2-(o-tolyl)acetic acid are not documented. Due to the low volatility of carboxylic acids and amides, a GC analysis would likely require derivatization, for instance, by esterification of the carboxylic acid group, to make the compound suitable for gas-phase analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique extensively used to monitor the progress of organic reactions. crsubscription.comifsc.edu.br In the synthesis of "2-Acetamido-2-(o-tolyl)acetic acid," TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate, the progression of the reaction can be visualized. orientjchem.org

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or a mixture of solvents). ifsc.edu.br For compounds like N-acylated amino acids, a silica (B1680970) gel plate is commonly used as the stationary phase due to its polarity. crsubscription.com

The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems can be employed, and the optimal system is often determined empirically. For aromatic and N-acetylated amino acids, mixtures of polar and non-polar solvents are typically used. For instance, a common mobile phase for the separation of amino acids is a mixture of n-butanol, glacial acetic acid, and water. researchgate.net The polarity of the mobile phase is adjusted to achieve a significant difference in the retention factor (Rf) values of the reactants and the product. The Rf value is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the spots on the TLC plate is necessary as amino acids and their derivatives are often colorless. ifsc.edu.br This can be achieved by using a UV lamp if the compounds are UV-active, which is the case for aromatic compounds like "2-Acetamido-2-(o-tolyl)acetic acid". wikipedia.orgyoutube.com Alternatively, staining with a developing agent such as ninhydrin (B49086) or other specific reagents can be used. orientjchem.orgakjournals.com

To illustrate the application of TLC in monitoring the synthesis of "2-Acetamido-2-(o-tolyl)acetic acid," a hypothetical TLC analysis is presented below. The table shows the Rf values for the starting material (2-(o-tolyl)acetic acid) and the product in a representative solvent system.

Table 1: Hypothetical TLC Data for Reaction Monitoring

Compound Mobile Phase (v/v/v) Stationary Phase Rf Value
2-(o-tolyl)acetic acid n-Butanol:Acetic Acid:Water (4:1:1) Silica Gel 0.65
2-Acetamido-2-(o-tolyl)acetic acid n-Butanol:Acetic Acid:Water (4:1:1) Silica Gel 0.48

As the reaction proceeds, the intensity of the spot corresponding to the starting material will decrease, while the spot corresponding to the product will appear and intensify. The reaction is considered complete when the spot of the starting material is no longer visible on the TLC plate. orientjchem.org

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the characterization of a pure chemical compound. It determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in the compound. ncert.nic.in This data is then used to calculate the empirical formula of the substance, which can be compared with the theoretical composition based on its proposed molecular structure. This comparison provides a fundamental verification of the compound's identity and purity.

For "2-Acetamido-2-(o-tolyl)acetic acid," with the molecular formula C₁₁H₁₃NO₃, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The molecular weight of the compound is the sum of the atomic weights of all atoms in the molecule.

The theoretical percentages are calculated as follows:

Carbon (C): (11 * 12.011) / 207.21 * 100% = 63.76%

Hydrogen (H): (13 * 1.008) / 207.21 * 100% = 6.32%

Nitrogen (N): (1 * 14.007) / 207.21 * 100% = 6.76%

Oxygen (O): (3 * 15.999) / 207.21 * 100% = 23.16%

The experimentally determined values from an elemental analyzer should be in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the elemental composition of the synthesized "2-Acetamido-2-(o-tolyl)acetic acid."

Table 2: Elemental Analysis Data for C₁₁H₁₃NO₃

Element Theoretical (%) Experimental (%)
Carbon (C) 63.76 63.70
Hydrogen (H) 6.32 6.35
Nitrogen (N) 6.76 6.72

The close correlation between the theoretical and found values in the example above would provide strong evidence for the successful synthesis and purity of "2-Acetamido-2-(o-tolyl)acetic acid."

Future Research Directions and Translational Potential

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure α-amino acids is a cornerstone of pharmaceutical and materials science. For 2-Acetamido-2-(o-tolyl)acetic acid, the development of efficient asymmetric synthetic routes is a primary area for future research. The presence of a stereocenter at the α-carbon necessitates stereoselective methods to produce single enantiomers, which are often required for specific biological or material functions.

Current strategies for synthesizing similar chiral α-amino acids, such as the Strecker and Gabriel syntheses, can be adapted and optimized. youtube.com However, modern advancements point towards catalytic asymmetric methods as a more efficient and scalable approach. Research could focus on:

Transition-Metal Catalysis: Exploring catalysts based on metals like palladium, rhodium, or iridium, combined with chiral ligands, for the asymmetric amination or carboxylation of appropriate precursors. Strategies analogous to the palladium-catalyzed allylation of achiral anilides could be adapted to forge the chiral C-N bond with high enantioselectivity. nih.gov

Organocatalysis: Utilizing small organic molecules, such as chiral phosphoric acids or thioureas, to catalyze the enantioselective addition of nucleophiles to imine derivatives of o-tolylglyoxal or related substrates. This approach avoids the use of potentially toxic and expensive heavy metals.

Biocatalysis: Employing enzymes, such as transaminases or acylases, to resolve racemic mixtures or to directly synthesize the chiral acid from a prochiral starting material. The high selectivity of enzymes can lead to excellent enantiomeric excess under mild, environmentally friendly conditions. acs.org

Synthetic ApproachPotential AdvantagesKey Research Challenge
Catalytic Asymmetric Synthesis High efficiency, high enantioselectivity, catalytic nature reduces waste.Development of a specific catalyst/ligand system for the o-tolyl substrate.
Organocatalysis Metal-free, lower toxicity, readily available catalysts.Achieving high turnover numbers and yields for this specific transformation.
Biocatalysis/Enzymatic Resolution Extremely high stereospecificity, mild reaction conditions, green chemistry.Identifying or engineering an enzyme with high activity for the non-natural substrate.

Exploration of Undiscovered Chemical Transformations

The functional groups of 2-Acetamido-2-(o-tolyl)acetic acid—the carboxylic acid, the amide, and the aromatic ring—offer a rich playground for chemical transformations. Future research should venture beyond known reactions to uncover novel derivatizations and applications. Acetylation of amino acids is a significant process in biochemistry, often modifying the function of proteins and metabolites. researchgate.net

Key areas for exploration include:

Carboxylic Acid Modifications: Transforming the carboxyl group into esters, amides, or other functionalities to create a library of derivatives. These could be tested for altered physical properties or biological activities.

Amide Bond Chemistry: Investigating reactions that modify or cleave the N-acetyl group, potentially as a protecting group or as a handle for further functionalization.

Aromatic Ring Functionalization: Exploring selective C-H activation or electrophilic substitution on the o-tolyl ring to introduce new substituents. This could modulate the electronic and steric properties of the entire molecule, leading to new material or pharmacological profiles.

Polymerization: Using the molecule as a monomer for the synthesis of novel polyamides or polyesters. The radical polymerization of similar N-acryl amino acid monomers has been shown to produce optically active polymers with potential biological activity. acs.org

Computational Design of Targeted Analogs

Computational chemistry and molecular modeling are powerful tools for accelerating research by predicting molecular properties and interactions. For 2-Acetamido-2-(o-tolyl)acetic acid, in silico methods can guide the synthesis of analogs with tailored functions.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structures and rotational barriers of the molecule, which are crucial for understanding its interactions with biological targets or its self-assembly behavior.

Pharmacophore Modeling: If a biological target is identified, computational models can be used to design analogs with improved binding affinity and selectivity. This involves identifying the key structural features responsible for its activity.

Material Property Prediction: Using quantum mechanics or molecular dynamics simulations to predict the properties of polymers or crystals formed from the compound, such as their mechanical strength, thermal stability, or optical properties. Homology modeling has been successfully used to predict amino acid residues involved in the binding of acetyl-CoA in related enzymes, a technique that could be applied here.

Advanced Material Science Applications

The unique combination of a chiral center, a hydrogen-bonding amide group, and an aromatic ring makes 2-Acetamido-2-(o-tolyl)acetic acid a promising candidate for applications in material science. N-acetylated amino acids are known to be involved in various biological functions and can serve as building blocks for functional materials. nih.govnih.gov

Potential research directions include:

Self-Assembling Systems: Investigating the ability of the molecule to form supramolecular structures, such as gels, liquid crystals, or nanofibers, through hydrogen bonding and π-π stacking interactions. The chirality of the molecule could lead to the formation of helical structures with interesting optical properties.

Chiral Polymers and Resins: Incorporating the compound into polymers to create chiral stationary phases for chromatography, enabling the separation of other racemic compounds.

Functional Surfaces: Grafting the molecule onto surfaces to modify their properties, such as hydrophobicity, biocompatibility, or chiral recognition capabilities.

Sustainable Chemical Process Development

Developing green and sustainable methods for chemical production is a critical goal for modern chemistry. Future research on 2-Acetamido-2-(o-tolyl)acetic acid should prioritize environmentally benign processes.

Key strategies for sustainable development include:

Atom-Economic Syntheses: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring pathways to synthesize the o-tolyl precursor from renewable biomass sources rather than petroleum-based feedstocks.

Biocatalytic Production: As mentioned earlier, using engineered microorganisms or isolated enzymes for the synthesis offers a green alternative to traditional chemical methods. nih.govnih.gov This approach, often referred to as microbial de novo synthesis or whole-cell biocatalysis, has been successfully applied to other N-acetylated compounds. nih.gov

Green Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids in the synthesis and purification steps.

Sustainability StrategyKey BenefitResearch Focus
Biocatalysis Reduced energy consumption, high selectivity, biodegradable catalysts.Engineering metabolic pathways in microorganisms for de novo synthesis.
Atom Economy Minimization of chemical waste.Designing catalytic cycles that avoid stoichiometric reagents.
Renewable Feedstocks Reduced reliance on fossil fuels.Developing methods to convert lignin (B12514952) or other biomass into the required aromatic precursors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetamido-2-(o-tolyl)acetic acid, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with aromatic substituents (e.g., o-tolyl groups) are prepared using palladium-catalyzed cross-coupling or acid-catalyzed acetylation of intermediates . Structural validation employs 1H^1H and 13C^{13}C NMR spectroscopy (e.g., δ 2.33 ppm for methyl protons in o-tolyl groups) and mass spectrometry . Crystallographic techniques, such as X-ray diffraction, confirm planar geometries and intermolecular hydrogen-bonding networks in related acetamido derivatives .

Q. What are the primary research applications of 2-Acetamido-2-(o-tolyl)acetic acid in medicinal chemistry?

  • Methodological Answer : This compound serves as a scaffold for designing anticonvulsant agents, leveraging its α-substituted acetamido motif to interact with GABAergic systems. Computational docking studies (e.g., with GABAAT enzymes) guide structural modifications to enhance binding affinity, as demonstrated in derivatives with pED50_{50} values up to 1.99 . Its o-tolyl group may improve blood-brain barrier penetration, a critical factor in neuroactive drug development .

Q. How is the compound characterized for stability under laboratory storage conditions?

  • Methodological Answer : Stability assessments include thermal gravimetric analysis (TGA) and accelerated degradation studies. For example, related iodinated derivatives decompose at >200°C, releasing toxic fumes (e.g., NOx_x), necessitating storage in dry, inert atmospheres at 2–8°C . Reactivity with incompatible materials (e.g., strong oxidizers) is tested via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling optimize the biological activity of 2-Acetamido-2-(o-tolyl)acetic acid derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GABAAT. For instance, derivatives with 3-aminophenyl substituents achieve binding scores of -13.8 kcal/mol, outperforming vigabatrin (-4.4 kcal/mol). MD simulations (e.g., GROMACS) further validate stability of ligand-enzyme complexes (e.g., Lys203 and Arg430 residues in GABAAT) . QSAR models correlate substituent electronic parameters (Hammett σ) with anticonvulsant activity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamido derivatives?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, animal models). Systematic meta-analyses compare IC50_{50} values across studies, normalized to common reference standards. For anti-inflammatory activity, in vitro COX-2 inhibition assays are paired with in vivo murine edema models to reconcile differences . Contradictions in cytotoxicity data are addressed via standardized MTT assays under controlled O2_2/CO2_2 conditions .

Q. How do reaction conditions influence the stereochemical outcome of 2-Acetamido-2-(o-tolyl)acetic acid synthesis?

  • Methodological Answer : Stereoselectivity is controlled using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Rh-catalyzed hydrogenation of α-acetamido cinnamates yields enantiomeric excess (ee) >95% under H2_2 pressures of 50 psi. Solvent polarity (e.g., THF vs. DCM) and temperature (-78°C for kinetically controlled reactions) further refine stereochemical purity .

Q. What are the ecological implications of 2-Acetamido-2-(o-tolyl)acetic acid degradation byproducts?

  • Methodological Answer : Photodegradation studies (e.g., HPLC-MS) identify persistent metabolites like trifluoromethoxy-phenylacetic acid, which exhibit bioaccumulation potential (logP >3.5). Ecotoxicity is assessed via Daphnia magna LC50_{50} tests and algal growth inhibition assays (OECD 201/202 guidelines). Remediation strategies include TiO2_2-mediated photocatalysis, achieving >90% degradation in UV-C light .

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